molecular formula C2H2N3Na B7805572 sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene

Cat. No.: B7805572
M. Wt: 91.05 g/mol
InChI Key: NVMNEWNGLGACBB-UHFFFAOYSA-N
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Description

Compound “sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene” is known as 6,6,16-trifluorohexadecanoic acid. It is a fluorinated fatty acid with the molecular formula C16H29F3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,16-trifluorohexadecanoic acid typically involves the introduction of fluorine atoms into a hexadecanoic acid backbone. One common method is the direct fluorination of hexadecanoic acid using fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 6,6,16-trifluorohexadecanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process includes steps such as purification and isolation of the final product to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 6,6,16-trifluorohexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like organolithium or Grignard reagents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6,6,16-trifluorohexadecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6,16-trifluorohexadecanoic acid involves its interaction with molecular targets such as enzymes and cell membranes. The fluorine atoms in the compound can influence its binding affinity and reactivity, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of membrane fluidity, and other cellular processes .

Comparison with Similar Compounds

    Hexadecanoic acid: A non-fluorinated analog with different chemical properties.

    6,6,16-trichlorohexadecanoic acid: A chlorinated analog with distinct reactivity and applications.

    6,6,16-trifluoropalmitic acid: Another fluorinated fatty acid with similar structural features.

Uniqueness: 6,6,16-trifluorohexadecanoic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, altered reactivity, and potential biological activity compared to non-fluorinated or chlorinated analogs .

Properties

IUPAC Name

sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMNEWNGLGACBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN=C[N-]1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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